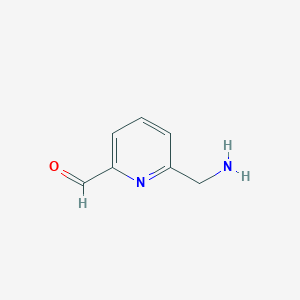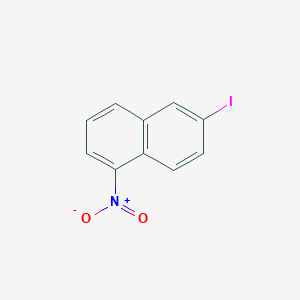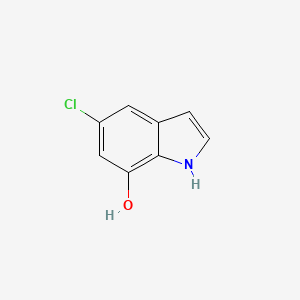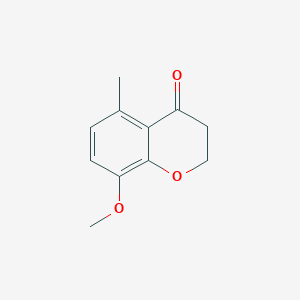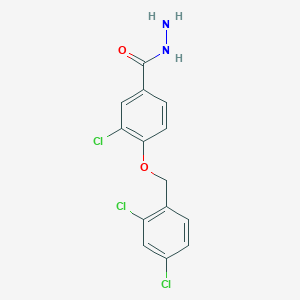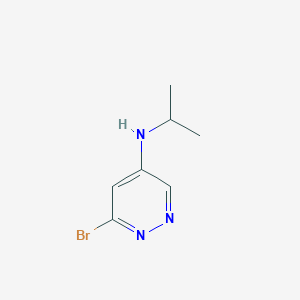
Dansyl-glutamyl-glycyl-arginyl chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-Glu-Gly-Arg-Chloromethylketone is a synthetic compound known for its role as a protease inhibitor. It specifically inhibits serine/threonine proteases and has been shown to inhibit activated porcine factor IX . This compound is widely used in scientific research due to its ability to selectively inhibit certain proteases, making it valuable in studies related to enzyme activity and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-Glu-Gly-Arg-Chloromethylketone involves the sequential coupling of amino acids and the introduction of the dansyl group and chloromethylketone moiety. The process typically starts with the protection of the amino groups of glutamic acid, glycine, and arginine. These protected amino acids are then coupled using standard peptide synthesis techniques. The dansyl group is introduced through a reaction with dansyl chloride, and the chloromethylketone group is added in the final step .
Industrial Production Methods
Industrial production of Dansyl-Glu-Gly-Arg-Chloromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity, which is crucial for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-Glu-Gly-Arg-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of protease activity .
Common Reagents and Conditions
Common reagents used in reactions with Dansyl-Glu-Gly-Arg-Chloromethylketone include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from reactions involving Dansyl-Glu-Gly-Arg-Chloromethylketone are covalently modified proteins where the chloromethylketone group has reacted with nucleophilic sites on the target protease .
Wissenschaftliche Forschungsanwendungen
Dansyl-Glu-Gly-Arg-Chloromethylketone is extensively used in scientific research due to its specificity and potency as a protease inhibitor. Some of its key applications include:
Wirkmechanismus
Dansyl-Glu-Gly-Arg-Chloromethylketone exerts its effects by covalently modifying the active site of serine/threonine proteases. The chloromethylketone group reacts with the nucleophilic serine or threonine residue in the active site, forming a stable covalent bond. This modification prevents the protease from interacting with its natural substrates, thereby inhibiting its activity . The dansyl group serves as a fluorescent tag, allowing researchers to monitor the binding and inhibition process .
Vergleich Mit ähnlichen Verbindungen
Dansyl-Glu-Gly-Arg-Chloromethylketone is unique due to its combination of a fluorescent dansyl group and a reactive chloromethylketone moiety. Similar compounds include:
1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride: An effective irreversible inhibitor of urokinase-type plasminogen activator (uPA), Factor Xa, and urokinase.
D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride: Another protease inhibitor with a similar mechanism of action but different specificity.
These compounds share the common feature of having a chloromethylketone group that reacts with protease active sites, but they differ in their specificity and additional functional groups .
Eigenschaften
Molekularformel |
C27H36ClN7O8S |
|---|---|
Molekulargewicht |
654.1 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H36ClN7O8S/c1-35(2)20-9-3-7-17-16(20)6-4-10-22(17)44(42,43)34-19(11-12-24(38)39)26(41)32-15-23(37)33-18(25(40)21(36)14-28)8-5-13-31-27(29)30/h3-4,6-7,9-10,18-19,34H,5,8,11-15H2,1-2H3,(H,32,41)(H,33,37)(H,38,39)(H4,29,30,31)/t18-,19-/m0/s1 |
InChI-Schlüssel |
NRMHMZJDVNWOTN-OALUTQOASA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


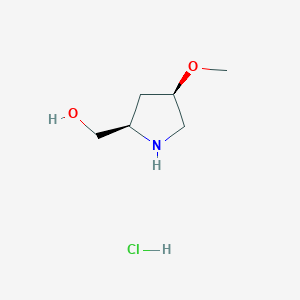
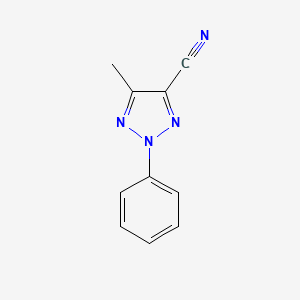
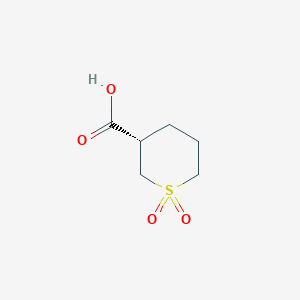
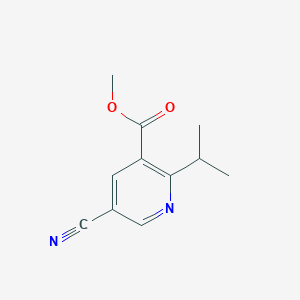

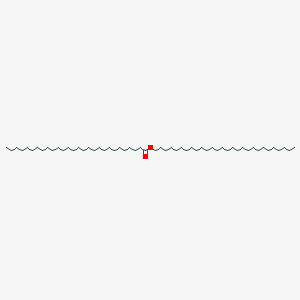
![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
